Alanylphenylalanine chemical structure and properties
Alanylphenylalanine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanylphenylalanine is a dipeptide composed of the amino acids alanine (B10760859) and phenylalanine. It exists in various stereoisomeric forms, with L-alanyl-L-phenylalanine being a naturally occurring endogenous metabolite.[1] This dipeptide has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly as an antitumor agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological activities of alanylphenylalanine, with a focus on its potential in drug development.
Chemical Structure and Identifiers
The chemical structure of alanylphenylalanine consists of an alanine residue linked to a phenylalanine residue via a peptide bond. The specific stereochemistry (L- or D- configuration of each amino acid) significantly influences its biological activity and properties.
Table 1: Chemical Identifiers for Alanylphenylalanine Stereoisomers
| Identifier | L-Alanyl-L-phenylalanine | DL-Alanyl-DL-phenylalanine |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid[1][2] | 2-(2-aminopropanoylamino)-3-phenylpropanoic acid[3] |
| SMILES String | C--INVALID-LINK--N--INVALID-LINK--C(=O)O)N[1] | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N[3] |
| InChI Key | OMNVYXHOSHNURL-WPRPVWTQSA-N[1][2] | OMNVYXHOSHNURL-UHFFFAOYSA-N[3] |
| CAS Number | 3061-90-3[1][2][4][5] | 1999-45-7[3] |
| Molecular Formula | C12H16N2O3[1][4] | C12H16N2O3[3][4] |
Physicochemical Properties
The physicochemical properties of alanylphenylalanine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Properties of Alanylphenylalanine
| Property | Value | Source |
| Molecular Weight | 236.27 g/mol [3][4] | PubChem, MOLNOVA |
| Melting Point | Not available (decomposes) | Various |
| Boiling Point (Predicted) | 487.6 ± 45.0 °C | ChemicalBook |
| pKa (Predicted) | 3.41 ± 0.10 | ChemicalBook |
| Solubility | Insoluble in water (< 0.1 mg/mL); Slightly soluble in DMSO (< 1 mg/mL)[4] | MOLNOVA |
| LogP (Predicted) | -1.72 | HMDB |
| Topological Polar Surface Area | 92.4 Ų[3] | PubChem |
Experimental Protocols
Synthesis of Alanylphenylalanine (Solid-Phase Peptide Synthesis - SPPS)
Solid-phase peptide synthesis is the standard method for preparing peptides like alanylphenylalanine in a laboratory setting. The following is a generalized protocol based on the Fmoc/tBu strategy.
Materials:
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Rink Amide resin
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Fmoc-L-Phenylalanine
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Fmoc-L-Alanine
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure
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20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
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DMF
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
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Diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
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First Amino Acid Coupling (Fmoc-L-Phenylalanine):
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Drain the DMF.
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Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
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Wash the resin thoroughly with DMF and DCM.
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Activate Fmoc-L-Phenylalanine by dissolving it in DMF with DIC and OxymaPure.
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Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
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Wash the resin with DMF and DCM.
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Second Amino Acid Coupling (Fmoc-L-Alanine):
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Repeat the Fmoc deprotection step as described above.
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Activate Fmoc-L-Alanine and couple it to the resin-bound phenylalanine as described for the first amino acid.
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Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal alanine using 20% piperidine in DMF.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry it.
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Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitate the cleaved peptide in cold diethyl ether.
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Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis of Alanylphenylalanine
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 214 nm and 280 nm.
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Sample Preparation: Dissolve the peptide in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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Experiments: ¹H NMR, ¹³C NMR, COSY, and HSQC experiments can be performed to confirm the structure and purity of the synthesized peptide. The chemical shifts of the α-protons, amide protons, and side-chain protons will be characteristic of the alanylphenylalanine sequence.
Biological Activity and Signaling Pathways
Alanylphenylalanine has demonstrated potential as an antitumor agent.[4] Research suggests that its mechanism of action may involve the coordination with metal ions, such as Au(III), to bind to DNA and inhibit the proliferation of tumor cells.
More recent studies on novel L-phenylalanine dipeptide derivatives have shed light on more specific molecular targets. One such derivative has been shown to target the Tumor Necrosis Factor Superfamily Member 9 (TNFSF9), also known as 4-1BB ligand. This interaction leads to the induction of apoptosis and the modulation of inflammatory signaling pathways in prostate cancer cells.
Below is a diagram illustrating a potential signaling pathway initiated by an alanylphenylalanine derivative targeting TNFSF9.
This proposed pathway highlights the interaction of an alanylphenylalanine derivative with the TNFSF9 receptor on a cancer cell, initiating a downstream signaling cascade that ultimately leads to apoptosis and modulation of the inflammatory response, thereby inhibiting tumor growth.
Conclusion
Alanylphenylalanine is a dipeptide with significant potential in the field of drug development, particularly in oncology. Its straightforward chemical structure allows for facile synthesis and modification, opening avenues for the development of derivatives with enhanced therapeutic properties. The ability of certain derivatives to target specific signaling pathways, such as the TNFSF9 pathway, provides a promising strategy for the development of targeted cancer therapies. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of alanylphenylalanine and its analogs is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers and scientists to advance the study of this promising dipeptide.
